molecular formula C10H9NO B027489 3-(Furan-2-yl)aniline CAS No. 102269-42-1

3-(Furan-2-yl)aniline

Cat. No.: B027489
CAS No.: 102269-42-1
M. Wt: 159.18 g/mol
InChI Key: SLNKACMTMZYMNA-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)aniline is an organic compound that belongs to the class of aromatic amines It consists of an aniline moiety substituted at the third position with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)aniline can be achieved through several methods One common approach involves the reaction of 2-furylboronic acid with 3-bromoaniline in the presence of a palladium catalyst, such as palladium acetate, and a base like potassium carbonate

Another method involves the direct amination of 2-furyl halides with aniline derivatives under suitable conditions. For example, 2-furyl chloride can be reacted with 3-aminoaniline in the presence of a base such as sodium hydride or potassium tert-butoxide to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced catalytic systems can further enhance the scalability and cost-effectiveness of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives under the influence of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various substituents. For example, nitration with nitric acid and sulfuric acid can introduce a nitro group onto the aniline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nitric acid, sulfuric acid, halogenating agents.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitroaniline derivatives, halogenated anilines.

Scientific Research Applications

3-(Furan-2-yl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    2-(Furan-2-yl)aniline: Similar structure but with the furan ring attached at the second position of the aniline.

    4-(Furan-2-yl)aniline: The furan ring is attached at the fourth position of the aniline.

    3-(Thiophen-2-yl)aniline: Similar structure with a thiophene ring instead of a furan ring.

Uniqueness

3-(Furan-2-yl)aniline is unique due to the specific positioning of the furan ring, which can influence its reactivity and interaction with other molecules. The presence of both the furan and aniline moieties allows for a diverse range of chemical modifications and applications, making it a versatile compound in organic synthesis and research.

Properties

IUPAC Name

3-(furan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1-7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNKACMTMZYMNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400097
Record name 3-(furan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102269-42-1
Record name 3-(furan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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